N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Overview
Description
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a propyl chain, and a methoxybenzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Propyl Chain: The propyl chain can be added through an alkylation reaction using propyl bromide.
Formation of the Methoxybenzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and the chlorophenyl group are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide
- N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Uniqueness
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the propyl chain and the methoxybenzamide moiety differentiates it from other thiazole derivatives, potentially leading to distinct bioactivity and applications.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-6-17-18(13-9-11-14(21)12-10-13)22-20(26-17)23-19(24)15-7-4-5-8-16(15)25-2/h4-5,7-12H,3,6H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXDDMKVQOHEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.